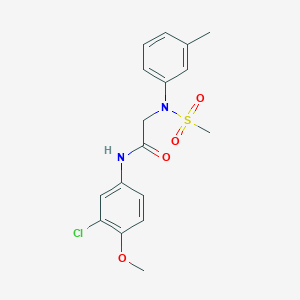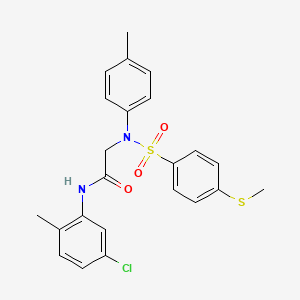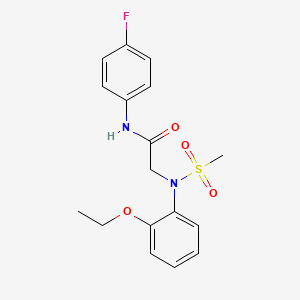
N-(3-chloro-4-methoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, as well as a methylsulfonyl group on the aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 3-methyl-N-methylsulfonylaniline.
Acylation Reaction: The key step involves the acylation of 3-chloro-4-methoxyaniline with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Coupling Reaction: The resulting intermediate is then coupled with 3-methyl-N-methylsulfonylaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the acylation and coupling reactions.
Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain the pure product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while substitution of the chloro group with an amine may result in an aniline derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the methylsulfonylanilino group.
N-(3-methyl-N-methylsulfonylanilino)acetamide: Lacks the chloro and methoxy groups on the phenyl ring.
N-(3-chloro-4-methoxyphenyl)-2-anilinoacetamide: Lacks the methylsulfonyl group.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide is unique due to the presence of both the chloro and methoxy groups on the phenyl ring, as well as the methylsulfonylanilino group. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable target for research and development.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-5-4-6-14(9-12)20(25(3,22)23)11-17(21)19-13-7-8-16(24-2)15(18)10-13/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGCSKMNPMPVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3678151.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3678158.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)methanesulfonamide](/img/structure/B3678160.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B3678169.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3678176.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3678183.png)
![3,4,5-triethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3678198.png)
![5-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3678200.png)
![5-bromo-2-methoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678211.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B3678225.png)
![1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(4-ETHOXY-3-NITROBENZOYL)THIOUREA](/img/structure/B3678231.png)

![5-chloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3678248.png)
